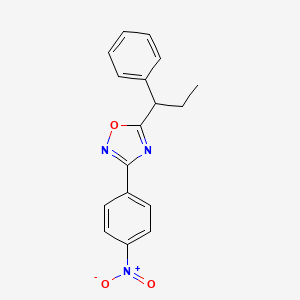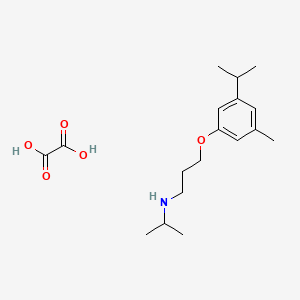![molecular formula C28H26N2O2 B4002393 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate](/img/structure/B4002393.png)
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate
Descripción general
Descripción
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Aplicaciones Científicas De Investigación
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate typically involves the formation of the indole core followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve multiple steps, including the formation of the bis(indolyl)methane intermediate and subsequent esterification to introduce the propanoate group .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation reactions, while Lewis acids like aluminum chloride are used in Friedel-Crafts acylation . The scalability of these methods allows for the efficient production of indole derivatives on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-diones, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit protein kinases, leading to the suppression of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Bis(indolyl)methane: A precursor in the synthesis of the target compound.
Indole-2,3-dione: An oxidation product of indole derivatives
Uniqueness
4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual indole structure enhances its ability to interact with multiple biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
[4-[bis(2-methyl-1H-indol-3-yl)methyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-4-25(31)32-20-15-13-19(14-16-20)28(26-17(2)29-23-11-7-5-9-21(23)26)27-18(3)30-24-12-8-6-10-22(24)27/h5-16,28-30H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJACUHOBBZTVSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4002322.png)
![2-[2-(4-Tert-butyl-2-methylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002328.png)


![1-[4-(4-Ethoxyphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4002346.png)
![N-[3-(2-bromo-4-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B4002347.png)
![4-Methyl-1-[4-(2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002367.png)
![2-{2-[methyl(phenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B4002375.png)

![1-[2-(2-Ethoxyphenoxy)ethyl]-4-(2-methoxyphenyl)piperazine;oxalic acid](/img/structure/B4002395.png)
![7-[(2-chlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B4002409.png)
![N-allyl-N-[4-(4-chlorophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4002410.png)

![2-methyl-N-[3-(4-phenylmethoxyphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4002423.png)
